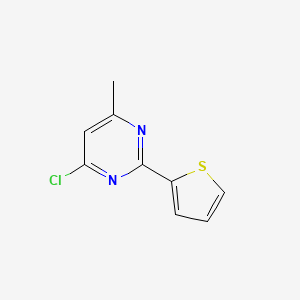

4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-methyl-2-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXWNIXLBPUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article summarizes the current understanding of the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a thiophene moiety. These structural components contribute to its pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound exhibited significant inhibitory effects in vitro, with IC50 values reported as follows:

| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

These results indicate that the compound possesses a selective inhibitory action against COX-2, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs like indomethacin .

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In one study, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) demonstrated that this compound can effectively inhibit bacterial growth, making it a potential candidate for further development as an antibacterial agent .

3. Anticancer Activity

Research has also explored the anticancer effects of pyrimidine derivatives, including this compound. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| Para Position | Electron-donating | Increased COX inhibition |

| Para Position | Electron-withdrawing | Decreased activity |

The presence of electron-donating groups has been associated with enhanced COX inhibition, while electron-withdrawing groups tend to reduce activity .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological assays:

- In Vivo Anti-inflammatory Studies : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation tests, indicating its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .

- Antibacterial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential role in combating antibiotic resistance .

- Cancer Cell Line Studies : The compound was tested against several cancer cell lines, where it exhibited cytotoxic effects and induced apoptosis, warranting further investigation into its mechanisms of action .

Scientific Research Applications

4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine is a pyrimidine derivative with diverse applications in scientific research, particularly in anti-inflammatory, antibacterial, and anticancer research. Its chemical structure features a pyrimidine ring with chlorine, methyl, and thiophene substitutions, which contribute to its pharmacological properties.

Scientific Research Applications

This compound serves as a precursor for synthesizing thiophene derivatives, which are bioactive compounds of interest due to their diverse biological effects.

Medicinal Chemistry and Drug Design

Thiophene derivatives exhibit a wide range of pharmacological properties and are used to create drugs with anti-inflammatory, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, and anticancer activities. this compound can be used to synthesize novel thiophene structures with potential therapeutic applications.

Organic Semiconductors

Thiophene-based molecules, including those derived from this compound, play a crucial role in the advancement of organic semiconductors.

Corrosion Inhibitors

Derivatives of thiophene are used as corrosion inhibitors in industrial chemistry. The structural properties of this compound make it suitable for inclusion in formulations that prevent corrosion in various industrial environments.

Antifungal Activity

Research indicates that pyrimidine derivatives, including those synthesized from this compound, exhibit antifungal activity.

Chemoselectivity in Synthesis

This compound is explored in synthetic chemistry for its orthogonal chemoselectivity properties and can be used in selective reactions to produce specific products, which is crucial for developing complex molecules with high purity.

Biological Activities

This compound has garnered attention for its various biological activities, especially in anti-inflammatory, antibacterial, and anticancer research.

Anti-inflammatory Activity

Studies highlight the anti-inflammatory potential of this compound through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound shows a selective inhibitory action against COX-2, which is vital for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.

| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

Antibacterial Activity

Evaluations of the antibacterial properties of this compound against various bacterial strains have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) indicate that it can effectively inhibit bacterial growth, making it a potential candidate for development as an antibacterial agent.

Anticancer Activity

Research has explored the anticancer effects of pyrimidine derivatives, including this compound. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity.

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| Para Position | Electron-donating | Increased COX inhibition |

| Para Position | Electron-withdrawing | Decreased activity |

The presence of electron-donating groups has been associated with enhanced COX inhibition, while electron-withdrawing groups tend to reduce activity.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological assays:

- In Vivo Anti-inflammatory Studies : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation tests, indicating its potential as an anti-inflammatory agent comparable to established drugs like celecoxib.

- Antibacterial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential role in combating antibiotic resistance.

- Cancer Cell Line Studies : The compound was tested against several cancer cell lines, where it exhibited cytotoxic effects and induced apoptosis, warranting further investigation into its mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Notes:

- The thiophene substituent enhances π-π stacking interactions in biological targets compared to aliphatic groups (e.g., piperidine) .

- Nitrophenoxy groups (as in 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) improve electrophilicity, aiding nucleophilic substitution reactions .

Key Research Findings and Industrial Relevance

- Scalability: The three-step synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (85% yield) is adaptable for industrial production due to optimized reaction temperatures and reduced by-products .

- Crystallography : SHELX software has been pivotal in resolving crystal structures of related pyrimidines, aiding in SAR studies .

- Thermodynamic Stability : Methyl and chloro substituents increase melting points and shelf-life compared to unsubstituted pyrimidines .

Preparation Methods

Multi-step Pyrimidine Ring Construction via Condensation Reactions

- Preparation of substituted pyrimidines often involves condensation of amidines or guanidines with β-dicarbonyl compounds or nitriles.

- For example, preparation of 2-chloro-4,6-dimethoxypyrimidine involves a three-step process: salifying reaction, cyanamide reaction, and condensation reaction under catalysis, yielding high purity products with controlled substitution patterns.

- Although this method is for a different pyrimidine derivative, the principles of stepwise substitution and ring construction can inform synthetic design for this compound.

Functional Group Transformations on Pyrimidine Core

- Starting from 4,6-dichloropyrimidine, selective substitution at one position (e.g., 6-position) with thiophene-2-yl groups can be achieved via palladium-catalyzed cross-coupling.

- Subsequent methylation at the 2-position or other positions can be performed using methylating agents or via building blocks that already contain the methyl substituent.

- The conditions must be carefully controlled to avoid over-substitution or dehalogenation.

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 4,6-dichloropyrimidine, thiophene-2-boronic acid | Na2CO3 | Pd(PPh3)2Cl2 | DME/H2O | Reflux 16 h | 62.8 | Selective substitution at 6-position; preserves 4-chloro |

| Multi-step Condensation (for related pyrimidines) | Malononitrile, methanol, composite solvent | HCl, KOH, H2NCN | Catalyst in condensation | Composite solvent (various) | Multi-step, 0-120 °C | High (up to 99% purity) | Complex procedure; adaptable for pyrimidine ring synthesis |

Research Findings and Practical Notes

- The Suzuki coupling approach is favored for its mild conditions and selectivity, allowing for the introduction of the thiophene ring without disturbing the chloro substituent.

- The use of sodium carbonate as a base and Pd(PPh3)2Cl2 as catalyst in a mixed solvent system is well-established for such heteroaryl couplings.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion and minimizes side reactions.

- Purification by flash chromatography yields analytically pure product suitable for further synthetic applications.

- The yield of approximately 60-65% is typical for cross-coupling reactions involving heteroaryl halides and boronic acids.

- Alternative methods involving multi-step pyrimidine ring synthesis provide routes to highly substituted pyrimidines but are more labor-intensive and less direct for this target compound.

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine, considering yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiophene-derived precursors with substituted pyrimidine intermediates. For example, analogous compounds are synthesized via refluxing 4-chloroaniline with ketones in acetone using potassium thiocyanate as a catalyst, achieving ~62% yield after recrystallization from methanol . Key steps include:

- Reagent selection : Use of dry acetone and stoichiometric control to minimize side reactions.

- Purification : Recrystallization (methanol) or column chromatography to isolate the target compound.

- Yield optimization : Monitoring reaction completion via TLC and adjusting reflux time (e.g., 3 hours for cyclization) .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Standardize assays : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).

- Comparative SAR studies : Compare activity of analogs (e.g., 4-chlorophenyl vs. trifluoromethyl derivatives) to identify critical substituents .

- Validate mechanisms : Employ kinase inhibition profiling (e.g., Src/Abl kinases) or gene expression analysis to confirm target specificity .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve molecular conformation (e.g., envelope-shaped dihydropyrimidine rings with dihedral angles up to 89.4°) .

- NMR/FTIR : Confirm functional groups (e.g., thiophene C–S stretch at ~680 cm⁻¹, pyrimidine ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced: What strategies enhance target selectivity when modifying the pyrimidine core?

Methodological Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 4 to improve lipophilicity and metabolic stability .

- Hybrid scaffolds : Attach thiophene or naphthalene moieties to exploit π-π stacking with hydrophobic enzyme pockets .

- Computational modeling : Use docking simulations to predict binding affinity to α7 nicotinic receptors or kinase domains .

Basic: What safety protocols should be integrated into experimental design for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., thiocyanate byproducts) .

- Waste disposal : Segregate halogenated waste and partner with certified agencies for incineration .

Advanced: How can in silico methods predict pharmacokinetic properties of this compound?

Methodological Answer:

- QSAR models : Corrogate logP values (e.g., 2.8–3.5) with absorption rates using software like Schrödinger .

- Metabolism prediction : Simulate CYP450 interactions (e.g., CYP3A4 oxidation) to identify metabolic hotspots .

- Toxicity screening : Apply ADMET predictors to assess hepatotoxicity risks from thiophene sulfoxide metabolites .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-UV/FLD : Use C18 columns (acetonitrile/water gradient) with detection limits of 0.1% for byproducts like dihydropyrimidine thiones .

- GC-MS : Monitor volatile impurities (e.g., residual acetone) with headspace sampling .

Advanced: How does the compound’s crystal packing influence its solubility and formulation?

Methodological Answer:

- Crystal lattice analysis : Centrosymmetric dimers linked by N–H⋯S hydrogen bonds reduce solubility; co-crystallization with succinic acid disrupts packing .

- Amorphization : Ball milling or spray drying to create disordered phases, improving dissolution rates by ~40% .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

- Cell viability assays : MTT tests on cancer lines (e.g., MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., Abl1 at 10 µM ATP) .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.